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molecular formula C10H8BrNO2 B596888 8-Bromo-5-methoxyquinolin-4-ol CAS No. 161405-28-3

8-Bromo-5-methoxyquinolin-4-ol

Cat. No. B596888
M. Wt: 254.083
InChI Key: AJYLXPGUZHOYLF-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

Quinolone (b) (5.4 g, 21 mmol) was dissolved in a mixture of dioxin (300 ml) and 2M aqueous sodium hydroxide solution (21 ml, 42 mmol) then hydrogenated over 10% palladium on charcoal (2.3 g) for 18 hours. The mixture was filtered, neutralised (5M hydrochloric acid) and concentrated when crystallisation commenced. Filtration, washing with water and drying in vacuo afforded a solid (2.5 g, 70%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]2[C:11]=1[NH:10][CH:9]=[CH:8][C:7]2=[O:12].[OH-].[Na+]>O1C=COC=C1.[Pd]>[CH3:14][O:13][C:5]1[CH:4]=[CH:3][CH:2]=[C:11]2[C:6]=1[C:7](=[O:12])[CH:8]=[CH:9][NH:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC=1C=CC(=C2C(C=CNC12)=O)OC
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1C=COC=C1
Step Two
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
when crystallisation
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C=CNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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